molecular formula C12H10O4 B2869583 7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 36914-75-7

7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B2869583
CAS RN: 36914-75-7
M. Wt: 218.208
InChI Key: STOJMJQGRRERKR-UHFFFAOYSA-N
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Description

“7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with a molecular formula of C15H14O4 . It is related to a class of compounds known as chromenones, which are characterized by a chromen-2-one core structure .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chromen-2-one core structure with a 2-oxopropoxy group attached at the 7-position . The molecular weight of this compound is 258.269 Da .

Scientific Research Applications

7-(2-oxopropoxy)-2H-chromen-2-one has potential applications in scientific research due to its diverse biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. In addition, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and differentiation. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its relatively low cost and easy availability. It can be synthesized in large quantities and purified by simple methods. In addition, it exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for different applications.

Future Directions

There are several future directions for the research on 7-(2-oxopropoxy)-2H-chromen-2-one. One of the areas of interest is its potential application in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo and to identify the underlying mechanisms of its antitumor activity. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic value in vivo. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits diverse biological activities and has been shown to modulate various signaling pathways involved in cellular processes. However, further studies are needed to determine its optimal dosage and administration route and to identify its underlying mechanisms of action. The development of new analogs and derivatives may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.

properties

IUPAC Name

7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-8(13)7-15-10-4-2-9-3-5-12(14)16-11(9)6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJMJQGRRERKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxycoumarin (1.62 g, 10 mmol) in acetone (20 ml) were added potassium carbonate (5.53 g, 40 mmol) and chloroacetone (1.38 g, 15 mmol). The resulting mixture was refluxed for 4 h. (monitored by TLC). Evaporation of the solvent gave a residue which was poured into ice water (50 ml). The resulting solid was collected and crystallized from ethyl acetate to afford 7-(2-oxopropoxy)-2H-1-benzopyran-2-one (3a) (2.10 g, 96.1%) as a white needle crystal. mp: 165°-167° C.; IR(KBr) νmax : 1709, 1620; UV(CHCl3) λmax (log ε): 308 (4.14), 244 (3.52); 1H-NMR (CDCl3): δ2.31 (s, 3H, CH3), 4.65 (s, 2H, OCH2), 6.29 (d, 1H, 3-H), 6.76 (d, 1H, 8-H), 6.88 (dd, 1H, 6-H), 7.42 (d, 1H, 5-H), 7.65 (d, 1H, 4-H). Anal. Calcd for C12H10O4 : C, 66.05; H, 4.62. Found: C, 65.98; H, 4.61.
Quantity
1.62 g
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reactant
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5.53 g
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1.38 g
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20 mL
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ice water
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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